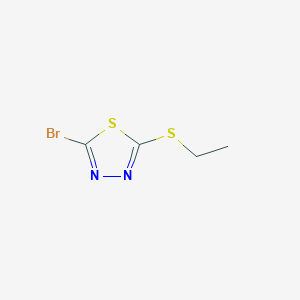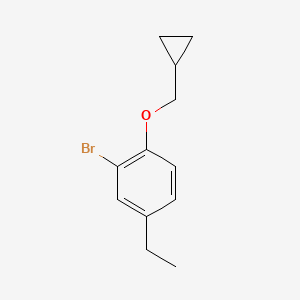
2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene is an organic compound with the molecular formula C12H15BrO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropylmethoxy group, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene typically involves the bromination of a suitable benzene derivative followed by the introduction of the cyclopropylmethoxy and ethyl groups. One common method involves the following steps:
Bromination: A benzene derivative is brominated using bromine (Br) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the desired position.
Cyclopropylmethoxylation: The brominated benzene derivative is then reacted with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) to introduce the cyclopropylmethoxy group.
Ethylation: Finally, the compound is ethylated using an ethylating agent such as ethyl iodide (CHI) in the presence of a base to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH), amines (NH), or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic or basic medium.
Reduction: Hydrogen gas (H) in the presence of a palladium (Pd) or platinum (Pt) catalyst.
Major Products Formed
Substitution: Formation of 2-cyclopropylmethoxy-5-ethyl-phenol or 2-cyclopropylmethoxy-5-ethyl-aniline.
Oxidation: Formation of 2-cyclopropylmethoxy-5-ethyl-benzaldehyde or 2-cyclopropylmethoxy-5-ethyl-benzoic acid.
Reduction: Formation of 2-cyclopropylmethoxy-5-ethyl-benzene.
Scientific Research Applications
2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropylmethoxy group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The ethyl group can influence the compound’s lipophilicity and its ability to interact with biological membranes.
Comparison with Similar Compounds
2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene can be compared with other similar compounds such as:
1-Bromo-2-cyclopropylmethoxy-benzene: Lacks the ethyl group, which can affect its reactivity and applications.
1-Bromo-2-ethoxy-5-ethyl-benzene: Contains an ethoxy group instead of a cyclopropylmethoxy group, leading to different chemical properties and applications.
1-Bromo-2-cyclopropylmethoxy-4-ethyl-benzene: The position of the ethyl group is different, which can influence its reactivity and interactions.
Properties
Molecular Formula |
C12H15BrO |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
2-bromo-1-(cyclopropylmethoxy)-4-ethylbenzene |
InChI |
InChI=1S/C12H15BrO/c1-2-9-5-6-12(11(13)7-9)14-8-10-3-4-10/h5-7,10H,2-4,8H2,1H3 |
InChI Key |
WKZJSWNQALBJFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC2CC2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8635924.png)
![6-Chloro-7-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine](/img/structure/B8635933.png)
![1-[(3-Chloropyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B8635938.png)
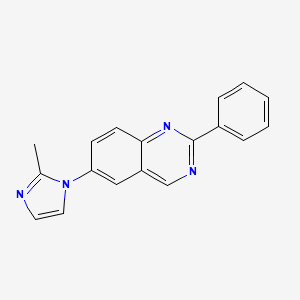
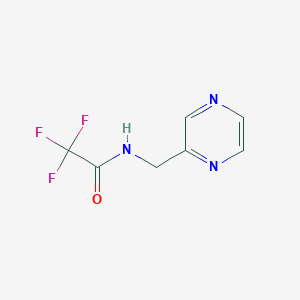
![Ethyl 4-{[3-(4-chlorophenyl)propyl]amino}benzoate](/img/structure/B8635946.png)
![2,7-Diethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8635949.png)
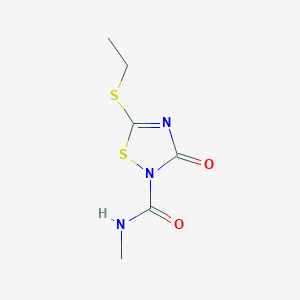
![2-(azetidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B8635976.png)
![4-{(E)-[(4-Butylphenyl)methylidene]amino}benzonitrile](/img/structure/B8635983.png)
![2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-amine](/img/structure/B8635986.png)
